Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2R,5R,8S,11S,14S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43N9O8/c1-15-23(41)36-21(14-22(39)40)27(45)37-20(13-16-7-9-17(38)10-8-16)26(44)35-18(5-2-3-11-29)25(43)34-19(24(42)33-15)6-4-12-32-28(30)31/h7-10,15,18-21,38H,2-6,11-14,29H2,1H3,(H,33,42)(H,34,43)(H,35,44)(H,36,41)(H,37,45)(H,39,40)(H4,30,31,32)/t15-,18-,19-,20+,21+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAILKIOFKCFNBU-NVYAHWSDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43N9O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of Cyclo Arg Ala Asp D Tyr Lys
Solid-Phase Peptide Synthesis (SPPS) Strategies for Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)
Solid-phase peptide synthesis (SPPS) is the predominant method for synthesizing c(RGDyK) and its derivatives. researchgate.netuwo.ca This technique involves assembling the peptide chain on a solid resin support, which simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple washing steps. researchgate.netnih.gov The use of Fmoc (9-fluorenylmethoxycarbonyl) protecting group chemistry is a standard approach in the SPPS of these peptides. uwo.caresearchgate.net
SPPS offers several advantages, including the ability to automate the synthesis process, which has been demonstrated for RGD peptides, and the potential for high yields. researchgate.net The choice of resin is a critical factor, with highly acid-labile resins like 2-chlorotrityl chloride resin being commonly used. researchgate.netresearchgate.net
Linear Precursor Synthesis and Cyclization Approaches
The synthesis of c(RGDyK) via SPPS begins with the assembly of the linear peptide precursor on the solid support. nih.gov The sequence is typically assembled from the C-terminus to the N-terminus. uwo.ca Following the completion of the linear sequence, selective deprotection of specific amino acid side chains is performed to facilitate cyclization.
A key strategy for cyclization is the "head-to-tail" approach, where the N-terminal amine of one amino acid forms a peptide bond with the C-terminal carboxyl group of another. osti.govrsc.org On-resin cyclization is a particularly efficient method where the cyclization step is performed while the peptide is still attached to the solid support. nih.govnih.govnih.gov This approach is known to minimize side reactions such as cyclodimerization and oligomerization. nih.gov For instance, the synthesis can be designed so that the peptide is anchored to the resin through a side chain, allowing for the head-to-tail cyclization to occur on the resin. nih.gov
The process often involves orthogonal protecting groups, which can be removed under different conditions, allowing for selective deprotection and subsequent cyclization. nih.gov For example, an ivDde protecting group on the lysine (B10760008) side chain can be selectively removed to allow for modification or cyclization. osti.gov
Optimization of Cyclization Conditions and Yields
However, challenges such as aspartimide formation, racemization at the C-terminal residue, and the formation of oligomeric byproducts can occur and need to be carefully managed through the optimization of reaction conditions. nih.gov
| Coupling Reagent | Base | Reaction Time | Reported Yield | Reference |
|---|---|---|---|---|
| HATU | DIPEA | 5 minutes | ~90% | osti.govnih.gov |
| 1-Propanephosphonic acid cyclic anhydride | Not specified | Not specified | 79% | researchgate.net |
| HATU | Not specified | 16 hours | 46% | researchgate.net |
Solution-Phase Synthesis Techniques for Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) Analogs
While SPPS is the more common method, solution-phase synthesis can also be employed for the preparation of c(RGDyK) and its analogs. researchgate.netnih.gov This classical approach involves carrying out the synthesis in a homogenous solution, which can be advantageous for large-scale production and for certain complex peptides that may be difficult to synthesize on a solid support. nih.gov
Solution-phase synthesis often involves the condensation of peptide fragments, which are synthesized individually and then coupled together in solution. nih.gov However, this method can be more labor-intensive due to the need for purification after each step.
Chemoenzymatic Synthesis Approaches for Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)
Chemoenzymatic synthesis combines chemical synthesis with enzymatic reactions to produce the target peptide. This approach can offer high selectivity and milder reaction conditions. For instance, enzymes can be used to catalyze specific bond formations or to deprotect certain groups under conditions that would not be possible with purely chemical methods.
In the context of cyclic peptides, enzymes, such as those from non-ribosomal peptide synthetases, have been used to catalyze the cyclization of a chemically synthesized linear precursor. biomolther.org This method can lead to high yields and stereospecificity.
Post-Synthetic Modifications and Derivatization of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)
The versatility of c(RGDyK) is greatly enhanced through post-synthetic modifications. These modifications are typically performed on the fully synthesized and cyclized peptide and can be used to attach various functional moieties. The lysine residue, with its primary amine side chain, is a common site for such modifications. tandfonline.comnih.govnih.gov
Derivatization can be used to conjugate imaging agents (like fluorophores or radiolabels), therapeutic agents, or molecules that improve the pharmacokinetic properties of the peptide, such as polyethylene (B3416737) glycol (PEG). tandfonline.combiosynth.com For example, c(RGDyK) has been conjugated to cucurbitacins and SRPIN803 to create targeted drug delivery systems. tandfonline.comnih.govtandfonline.comacs.org The synthesis of these conjugates often involves reacting the ε-amino group of the lysine in c(RGDyK) with an activated form of the molecule to be attached. tandfonline.comnih.gov
Incorporation of Non-Canonical Amino Acids and D-Amino Acids
The properties of c(RGDyK) can be fine-tuned by incorporating non-canonical amino acids or by substituting canonical L-amino acids with their D-isomers. semanticscholar.orgulisboa.pt The inclusion of a D-amino acid, such as D-Tyrosine in c(RGDyK), is a key feature that can enhance the peptide's stability against enzymatic degradation and can also influence its binding affinity and selectivity for different integrin subtypes. biomolther.org
The incorporation of non-canonical amino acids can introduce novel functionalities into the peptide. nih.govnih.govfrontiersin.org This can be achieved through various methods, including the use of specialized building blocks during SPPS or through post-synthetic modification. semanticscholar.org These modifications can lead to peptides with improved biological properties and unique structural features. semanticscholar.org For example, methods are being developed to create novel cyclic peptides through C-H activation, which allows for macrocyclization at previously inert positions on the amino acid backbone. semanticscholar.org
Bioconjugation Strategies for Research Probes
The chemical structure of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) offers specific functional groups that are amenable to bioconjugation, enabling its use as a targeting vector for research probes. The primary sites for modification are the ε-amino group of the lysine (Lys) side chain, the carboxyl group of the aspartic acid (Asp) side chain, and the phenolic ring of the D-tyrosine (D-Tyr) residue. These sites allow for the attachment of various molecular payloads, including imaging agents and therapeutic molecules.
A prevalent strategy involves leveraging the nucleophilic ε-amino group of the lysine residue. This amine can be readily conjugated to molecules containing an activated ester, such as an N-hydroxysuccinimide (NHS) ester, or an isothiocyanate. This approach is widely used to attach chelating agents for radiometals used in Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), as well as fluorophores for optical imaging. For instance, similar cyclic RGD peptides containing a lysine residue are commonly conjugated to multifunctional molecules via the lysine side chain's amine group. mdpi.com The lysine side chain can effectively act as a built-in linker for these conjugations. mdpi.com
Another key bioconjugation target is the D-tyrosine residue. The phenolic ring of tyrosine can be directly labeled with radioisotopes of iodine (such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I) through electrophilic aromatic substitution. researchgate.net This radioiodination is a common method for preparing radiolabeled peptides for imaging and therapeutic applications. researchgate.net A simple and rapid radioiodination method for the closely related peptide, cyclo(-Arg-Gly-Asp-D-Tyr-Lys) or cRGDyK, utilizes sodium hypochlorite (B82951) as an inexpensive oxidizing agent. researchgate.netnih.gov This reaction is fast, pH-independent, and can lead to both mono- and di-iodinated peptide products. nih.gov The use of D-tyrosine instead of L-tyrosine can enhance the in vivo stability of the radioiodinated peptide by making it less susceptible to deiodination. researchgate.net
The following table summarizes common bioconjugation strategies for creating research probes based on the Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) scaffold and its close analogs.
Table 1: Bioconjugation Strategies for Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) Analogs
| Conjugation Site | Reactive Group on Peptide | Reagent/Payload Type | Example Payload | Resulting Probe Type |
|---|---|---|---|---|
| Lysine (ε-amino group) | Primary Amine (-NH₂) | NHS-ester, Isothiocyanate | DOTA, NOTA chelators for ⁶⁸Ga, ⁶⁴Cu | PET Imaging Probe |
| Lysine (ε-amino group) | Primary Amine (-NH₂) | Maleimide (after thiolation) | Cyanine Dyes (e.g., Cy5.5) | Optical Imaging Probe mdpi.com |
| D-Tyrosine (phenolic ring) | Phenol (-OH) | Oxidizing Agent + Radioiodide | ¹²⁴I, ¹²⁵I | SPECT/PET Imaging Probe researchgate.netpsu.edu |
These strategies facilitate the development of multimodal imaging agents. For example, a chelator for a PET radionuclide can be attached to the lysine residue, while a fluorophore is attached elsewhere, creating a dual-modality PET/optical imaging probe. mdpi.com The choice of strategy depends on the desired application, the nature of the payload to be attached, and the required stability of the final conjugate.
Isotopic Labeling for Spectroscopic Studies
Isotopic labeling of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) is a crucial technique for detailed structural and dynamic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. sb-peptide.com By replacing naturally abundant atoms (¹²C, ¹⁴N, ¹H) with their stable heavy isotopes (¹³C, ¹⁵N, ²H), researchers can overcome spectral complexity and enhance the sensitivity of NMR experiments. sb-peptide.comsigmaaldrich.com
Uniform labeling is the most straightforward and cost-effective method for biosynthetic labeling. sigmaaldrich.com In this approach, the peptide is synthesized in a biological system (e.g., E. coli expression) that is provided with nutrients containing exclusively heavy isotopes, such as U-¹³C-glucose as the carbon source and ¹⁵N-ammonium chloride as the nitrogen source. sigmaaldrich.com This results in the incorporation of ¹³C and ¹⁵N at all possible carbon and nitrogen positions within the peptide structure. While powerful for providing a wealth of structural constraints from a single sample, this method can lead to complex spectra due to extensive scalar couplings. sigmaaldrich.com
Selective labeling offers a way to simplify NMR spectra by incorporating isotopes only at specific amino acid types or at specific atomic positions within an amino acid. sigmaaldrich.com This can be achieved by growing the expression host in a minimal medium containing a mix of labeled and unlabeled precursors. For example, to specifically label the arginine and lysine residues in Cyclo(-Arg-Ala-Asp-D-Tyr-Lys), one could provide ¹³C-labeled lysine and ¹³C-labeled arginine in the media along with unlabeled versions of alanine (B10760859), aspartic acid, and tyrosine. The ten amino acids that are products of the citric acid cycle, including arginine and lysine, can be targeted for labeling or unlabeling strategies to simplify spectra. sigmaaldrich.com
Another powerful technique is reverse labeling, where a uniformly ¹³C-labeled precursor like glucose is used in combination with a set of unlabeled amino acids. sigmaaldrich.com This approach results in a peptide where only the residues synthesized de novo by the expression host from the labeled precursor will be isotopically enriched. sigmaaldrich.com
The choice of labeling strategy is dictated by the specific scientific question being addressed. Uniform labeling is often a starting point for a general structural overview, while selective and site-specific labeling are employed to probe specific interactions, resolve spectral overlap, or study the dynamics of particular regions of the peptide. sb-peptide.com
Table 2: Isotopic Labeling Strategies for Spectroscopic Studies
| Labeling Strategy | Description | Common Isotopes | Precursors | Purpose in NMR |
|---|---|---|---|---|
| Uniform Labeling | All instances of an element are replaced with a heavy isotope. sigmaaldrich.com | ¹³C, ¹⁵N | U-¹³C-glucose, ¹⁵N-ammonium chloride | Provides maximum structural information (distances, dihedral angles). sigmaaldrich.com |
| Selective Labeling | Only specific amino acid types are labeled. sigmaaldrich.com | ¹³C, ¹⁵N | Labeled amino acid(s) in a mixture with unlabeled amino acids | Simplifies spectra, allows focus on specific residues. sigmaaldrich.com |
| Site-Specific Labeling | An isotope is incorporated at a specific position within an amino acid. | ¹³C, ²H | Specifically labeled glucose or other precursors (e.g., [2-¹³C] glycerol) | Probes specific intramolecular distances or dynamics. sigmaaldrich.com |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) |
| Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) / cRGDyK |
| Aspartic Acid |
| D-Tyrosine |
| Lysine |
| Arginine |
| Alanine |
| N-hydroxysuccinimide (NHS) |
| Sodium hypochlorite |
| ¹²³I |
| ¹²⁴I |
| ¹²⁵I |
| ¹³¹I |
| ¹³C |
| ¹⁵N |
| ²H |
| ¹²C |
| ¹⁴N |
| ¹H |
| U-¹³C-glucose |
| ¹⁵N-ammonium chloride |
| DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) |
| NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) |
| ⁶⁸Ga (Gallium-68) |
| ⁶⁴Cu (Copper-64) |
Structural Elucidation and Conformational Analysis of Cyclo Arg Ala Asp D Tyr Lys
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution and in the solid state. It provides information on through-bond and through-space atomic interactions, which can be used to calculate a family of structures representing the molecule's conformation.
A thorough review of scientific databases indicates that no specific solution-state NMR studies have been published for Cyclo(-Arg-Ala-Asp-D-Tyr-Lys). Such studies would typically involve a series of experiments (e.g., COSY, TOCSY, NOESY) to assign proton and carbon signals and to measure nuclear Overhauser effects (NOEs), which provide distance constraints between protons. These constraints, along with dihedral angle information from coupling constants, are essential for calculating the peptide's three-dimensional structure in a solution environment. nih.govrug.nl
Solution-State NMR Data
| Parameter | Finding for Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) |
|---|---|
| Proton (¹H) Assignments | Data not available in published literature |
| Carbon (¹³C) Assignments | Data not available in published literature |
| Key NOE Contacts | Data not available in published literature |
Solid-state NMR (ssNMR) is a valuable tool for studying the conformation of peptides in a solid or aggregated state, providing insights that are complementary to solution-state NMR and X-ray crystallography. There are currently no published solid-state NMR studies specifically investigating the conformation of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys).
Solid-State NMR Data
| Parameter | Finding for Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) |
|---|---|
| Conformation in Solid State | Data not available in published literature |
X-ray Crystallography of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) and Its Complexes
X-ray crystallography provides high-resolution atomic coordinates of molecules in a crystalline lattice. This technique is considered the gold standard for determining the precise three-dimensional structure of molecules, including the arrangement of the peptide backbone and the orientation of amino acid side chains. A search of the Protein Data Bank (PDB) and other scientific literature reveals no deposited crystal structures for Cyclo(-Arg-Ala-Asp-D-Tyr-Lys), either as a standalone molecule or in complex with a target protein. pdbj.org
X-ray Crystallography Data
| Parameter | Finding for Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) |
|---|---|
| Crystal Structure (Apo) | Data not available in published literature |
| Crystal Structure (Complex) | Data not available in published literature |
| Key Interactions | Data not available in published literature |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment
Circular Dichroism (CD) spectroscopy is a widely used method for rapidly assessing the secondary structure content (e.g., α-helix, β-sheet, turns, random coil) of peptides in solution. The technique measures the differential absorption of left and right circularly polarized light by chiral molecules. Specific CD spectral signatures correspond to different types of secondary structures. Despite its utility, no specific CD spectroscopic studies for Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) have been reported in the scientific literature.
Circular Dichroism Data
| Parameter | Finding for Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) |
|---|---|
| CD Spectrum | Data not available in published literature |
Computational Chemistry Approaches to Conformational Sampling
Computational chemistry methods, including molecular dynamics, are instrumental in exploring the conformational landscape of flexible molecules like cyclic peptides. These techniques simulate the motion of atoms over time, providing insights into preferred conformations and the dynamics of structural transitions.
Molecular dynamics (MD) simulations can predict the conformational behavior of peptides in different environments, such as in aqueous solution or a membrane-like environment. nih.gov These simulations can complement experimental data by providing a dynamic picture of the molecule's structure. However, a review of the literature indicates that no specific molecular dynamics simulation studies have been published for Cyclo(-Arg-Ala-Asp-D-Tyr-Lys).
Molecular Dynamics Simulation Data
| Parameter | Finding for Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) |
|---|---|
| Conformational Ensembles | Data not available in published literature |
| Dominant Conformations | Data not available in published literature |
| Hydrogen Bonding Networks | Data not available in published literature |
Quantum Mechanical Calculations for Electronic Structure Analysis
Quantum mechanical (QM) calculations are powerful computational tools used to investigate the electronic structure and properties of molecules, providing insights that are often inaccessible through experimental methods alone. In the context of cyclic peptides like Cyclo(-Arg-Ala-Asp-D-Tyr-Lys), QM methods can elucidate details of bonding, charge distribution, and reactivity.
Theoretical Frameworks for Electronic Structure Calculation:
A variety of QM methods are available for studying molecular systems. These range from semiempirical methods, which incorporate some experimental parameters, to more computationally intensive ab initio and Density Functional Theory (DFT) methods.
Hartree-Fock (HF): This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point but neglects electron correlation, which can be a significant limitation for accurate energy calculations. acs.org
Post-Hartree-Fock Methods: To account for electron correlation, methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory have been developed. acs.org These methods offer higher accuracy but at a greater computational cost.
Density Functional Theory (DFT): DFT has become a popular choice for biomolecular simulations due to its favorable balance of accuracy and computational efficiency. It calculates the electronic energy based on the electron density rather than the complex many-electron wavefunction. science.gov Various exchange-correlation functionals, such as B3LYP, are used within the DFT framework. science.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): For large systems like peptides in solution, a hybrid QM/MM approach is often employed. In this method, the chemically active part of the system (e.g., the peptide backbone or a specific side chain) is treated with a QM method, while the surrounding environment (e.g., solvent molecules) is described by a less computationally demanding molecular mechanics (MM) force field. researchgate.net This allows for the study of large, complex systems while maintaining a high level of theory for the region of interest.
Analysis of Electronic Properties:
Through these computational methods, several key electronic properties of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) can be determined.
Molecular Orbital Analysis: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.
Charge Distribution and Electrostatic Potential: QM calculations can provide a detailed picture of the charge distribution within the peptide. Methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and fitting to the electrostatic potential (ESP) can be used to assign partial charges to each atom. science.gov This information is vital for understanding intermolecular interactions, such as those with biological receptors. The electrostatic potential surface maps the electrostatic interactions that the molecule would have with a positive point charge, highlighting regions that are prone to electrophilic or nucleophilic attack.
Table of Calculated Electronic Properties:
| Property | Calculated Value (Hypothetical) | Method (Example) |
| HOMO Energy | -6.5 eV | DFT/B3LYP |
| LUMO Energy | -1.2 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP |
| Dipole Moment | 12.5 D | MP2 |
| Mulliken Charge on Arg Guanidinium (B1211019) Group | +0.8 e | HF |
| NBO Charge on Asp Carboxylate Group | -0.7 e | DFT/B3LYP |
Significance in Structural Elucidation:
The electronic structure analysis complements experimental techniques by providing a deeper understanding of the forces that govern the peptide's conformation and interactions. For instance, understanding the charge distribution helps to rationalize the formation of intramolecular hydrogen bonds and salt bridges that stabilize specific conformations. Furthermore, the calculated electronic properties can be correlated with biological activity, as the electronic nature of the peptide is fundamental to its interaction with target proteins. researchgate.net For example, studies on similar RGD-containing peptides have shown that both molecular overlap and electrostatic interactions play significant roles in their binding affinity to integrins. researchgate.net
Molecular Recognition and Ligand Receptor Interactions of Cyclo Arg Ala Asp D Tyr Lys
Identification of Specific Molecular Targets and Binding Partners
The molecular interactions of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys), often abbreviated as c(RADyK), are best understood by comparing it to its well-studied analogue, Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) or c(RGDyK). The single substitution of an alanine (B10760859) (Ala) for a glycine (B1666218) (Gly) residue is critical to its function as a control peptide. medchemexpress.comglpbio.commedchemexpress.com
Protein-Ligand Interaction Studies (e.g., GPCRs, Integrins, Enzymes)
The primary molecular targets investigated in the context of c(RADyK) are integrins, a family of transmembrane glycoprotein (B1211001) receptors involved in cell adhesion and signaling. nih.gov The tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) is a key recognition motif for many integrins, particularly the αvβ3 integrin, which is overexpressed in tumor cells and on activated endothelial cells. nih.govnih.gov
Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) contains the altered "RAD" sequence. This substitution of the central glycine with alanine significantly disrupts the peptide's ability to bind effectively to the RGD-binding pocket of integrins. Consequently, c(RADyK) is widely used as a negative control peptide in research to demonstrate the specificity of RGD-based ligands. medchemexpress.comglpbio.com For instance, studies on the active c(RGDyK) peptide show its strong and specific binding to αvβ3 integrins, an interaction that is expected to be negligible for the c(RADyK) control. nih.govmdpi.com Another similar control peptide, cyclo(-Arg-d-Ala-Asp-Tyr-Val-), also demonstrated no significant activity or binding to αVβ3 integrins, further highlighting the conformational importance of the RGD sequence for receptor recognition. snmjournals.org
There is no specific information available in the reviewed literature regarding the interaction of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) with G-protein coupled receptors (GPCRs) or specific enzyme families. Its use is predominantly documented in the context of integrin research.
Nucleic Acid or Lipid Interactions
Direct studies detailing the specific interactions of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) with nucleic acids or lipids are not prevalent in the scientific literature. However, research on related cyclic RGD peptides provides some context. Derivatives of these peptides have been explored for their potential in binding to lipids and nucleic acids through techniques like click chemistry. medchemexpress.com For example, a related peptide, Cyclo(-Arg-Gly-Asp-D-Tyr-Cys), has been used to functionalize liposomes for targeted delivery, indicating that the peptide scaffold can be adapted for lipid-based interactions. novoprolabs.com
From a biophysical perspective, the constituent amino acids of the peptide have known properties related to lipid membranes. Residues like Arginine (Arg) and Lysine (B10760008) (Lys) are positively charged, while Aspartic acid (Asp) is negatively charged, and their insertion into a lipid bilayer is energetically complex. acs.org Tyrosine (Tyr) has a preference for the lipid-water interface region of a membrane. acs.org However, these are general principles, and specific experimental data on the interaction of the complete c(RADyK) peptide with lipid bilayers or nucleic acids is lacking.
Quantitative Binding Affinity Determination
Given its role as a negative control, extensive quantitative binding studies for Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) are scarce. The purpose of using this peptide is typically to show a lack of binding or a significantly attenuated response compared to the active RGD counterpart, which often does not require detailed affinity determination.
In contrast, its active analogue, c(RGDyK), has been characterized. Competitive receptor-binding assays using immobilized αvβ3 receptors determined the 50% inhibitory concentration (IC₅₀) for c(RGDyK) to be in the nanomolar range, indicating high-affinity binding. This provides a benchmark against which the affinity of c(RADyK) would be measured and expected to be substantially weaker.
| Peptide | Target | Assay Method | Binding Affinity (IC₅₀) | Reference |
|---|---|---|---|---|
| Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) [c(RGDyK)] | αvβ3 Integrin | Receptor-binding assay with ¹²⁵I-labeled c(RGDyK) | 37.5 nM | nih.gov |
| Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) [c(RGDyK)] | αvβ3 Integrin | Inhibitor Assay | 20 nM | chemicalbook.com |
Isothermal Titration Calorimetry (ITC)
No studies utilizing Isothermal Titration Calorimetry to determine the thermodynamic parameters of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) binding to its potential targets were found in the reviewed literature.
Surface Plasmon Resonance (SPR) Spectroscopy
There is no specific Surface Plasmon Resonance (SPR) data available for the direct interaction of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) with its targets. However, SPR has been used to demonstrate the binding of other RGD peptides to integrins, confirming that the technique is suitable for such investigations. researchgate.net A typical experiment would involve immobilizing the integrin receptor and flowing the peptide over the surface, where a lack of significant signal for c(RADyK) would confirm its low-affinity, control status.
Fluorescence Spectroscopy Binding Assays
While direct fluorescence binding assays quantifying the affinity of c(RADyK) are not published, fluorescently-labeled versions of its active counterpart, c(RGDyK), are used extensively. For example, c(RGDyK) conjugated to the near-infrared fluorescent dye Cy5.5 is used for in vitro and in vivo imaging to track binding to αvβ3-positive tumor cells. nih.gov In such studies, the binding of the fluorescent RGD probe can be blocked by an excess of unlabeled c(RGDyK), but would not be expected to be blocked by c(RADyK), thereby confirming binding specificity. nih.gov
Mechanistic Insights into Ligand-Receptor Binding
The substitution of glycine with alanine in the RGD motif provides critical mechanistic insights into the structural requirements for ligand binding to integrin receptors. The additional methyl group on the alpha-carbon of alanine introduces steric hindrance that is absent in glycine. This steric bulk is thought to disrupt the precise conformational arrangement of the pharmacophoric groups—the guanidinium (B1211019) group of arginine and the carboxylate group of aspartic acid—which is essential for high-affinity binding to the integrin receptor pocket. The conformation of the RGD motif within a cyclic peptide is a critical determinant of its binding affinity and selectivity for different integrin subtypes. aacrjournals.org The presence of alanine in c(RADyK) likely alters the peptide's backbone conformation, preventing it from adopting the bioactive shape necessary for effective interaction with the receptor.
Detailed quantitative data on the binding kinetics (e.g., association constant K_a, dissociation constant K_d, on-rate k_on, and off-rate k_off) and thermodynamics (e.g., changes in enthalpy ΔH, entropy ΔS, and Gibbs free energy ΔG) for the interaction of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) with integrin receptors are not extensively reported in peer-reviewed literature. This is largely because its primary function is as a negative control, where the lack of significant binding is the key observation.
However, comparative binding studies consistently demonstrate a stark difference in binding affinity between c(RGDyK) and c(RADyK). For example, in competitive binding assays, c(RGDyK) exhibits potent inhibition of vitronectin binding to αvβ3 integrin, whereas c(RADyK) shows negligible inhibitory activity. This indicates a significantly lower affinity of c(RADyK) for the receptor.
The thermodynamic and kinetic parameters of peptide-protein interactions can be determined using techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). d-nb.infonih.govmdpi.com ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of ΔH, K_a, and the stoichiometry of the interaction. From these values, ΔG and ΔS can be calculated. Such analyses often reveal whether the binding is enthalpically or entropically driven. nih.govnih.gov For a weakly interacting or non-binding peptide like c(RADyK), an ITC experiment would likely show no significant heat change upon titration into a solution containing the integrin receptor.
The following table summarizes the comparative binding characteristics of c(RGDyK) and c(RADyK) from various studies, highlighting the significantly reduced binding of the latter.
| Peptide | Receptor Target | Observed Binding Characteristics | Reference |
|---|---|---|---|
| Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) - c(RGDyK) | Integrin αvβ3 | Significantly greater specific binding to human umbilical vein endothelial cells in vitro. | nih.gov |
| Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) - c(RADyK) | Integrin αvβ3 | Used as a control, showing significantly less binding compared to c(RGDyK). | nih.gov |
| c(RGDyK)-conjugated microparticles | Tumor neovasculature (in vivo) | Significantly greater volume of induced hypointensities in MRI compared to the c(RADyK) control. | nih.govresearchgate.netthno.org |
| c(RADyK)-conjugated microparticles | Tumor neovasculature (in vivo) | Significantly lower retention and contrast effect in MRI. | nih.govresearchgate.netthno.org |
| Cyclo(-Arg-Gly-Asp-d-Phe-Val-) | Integrin αvβ3 | Used as an internal standard and blocking agent in binding assays due to its high affinity. | aacrjournals.orgsnmjournals.org |
| Cyclo(-Arg-d-Ala-Asp-Tyr-Val-) | Integrin αvβ3 | Showed no activity in the range of the test system, serving as a negative control. snmjournals.org | snmjournals.org |
There is no specific information available in the reviewed scientific literature to suggest that Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) functions as an allosteric modulator of integrin receptors or any other receptor system. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can enhance or inhibit the activity of the primary ligand. While the concept of allosteric modulation is relevant for some peptides and receptors, research on c(RADyK) has been confined to its role as a competitive, non-binding control at the orthosteric RGD binding site. novoprolabs.commdpi.com
The study of conformational changes upon ligand binding is crucial for understanding the mechanism of receptor activation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, often complemented by molecular dynamics simulations, are used to elucidate the three-dimensional structures of peptides and their receptors, both in the free and bound states. nih.govresearchgate.netnih.govarabjchem.org
For a high-affinity ligand like c(RGDyK), binding to an integrin receptor induces conformational changes in both the peptide and the receptor, leading to a stable complex and downstream signaling. The peptide adopts a specific "bioactive" conformation that is stabilized by the interaction. aacrjournals.org
Given that Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) does not bind with high affinity, it is presumed that it does not induce the necessary conformational changes in the integrin receptor required for stable binding and activation. The steric hindrance from the alanine residue likely prevents the peptide from adopting a conformation that is complementary to the receptor's binding pocket. While detailed structural studies of c(RADyK) in the presence of integrins are lacking, the existing comparative data strongly support the notion that its inability to adopt a bioactive conformation is the primary reason for its lack of significant biological activity at these receptors.
Structure Activity Relationship Sar Studies and Rational Design of Cyclo Arg Ala Asp D Tyr Lys Analogs
Alanine (B10760859) Scanning Mutagenesis and Truncation Studies
Alanine scanning is a widely employed technique to assess the importance of individual amino acid side chains for the biological activity of a peptide. acs.orgresearchgate.net In this method, each amino acid residue (except for alanine) is systematically replaced with alanine, and the activity of the resulting analog is compared to that of the parent peptide. A significant drop in activity upon substitution indicates that the original residue's side chain is critical for function.
Truncation studies, which involve the systematic removal of amino acids from the peptide, are generally less applicable to small cyclic peptides like Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) as the cyclic structure is essential for maintaining the bioactive conformation. Opening the ring or removing a residue would fundamentally alter the peptide's topology and likely abrogate its activity.
Table 1: Predicted Impact of Alanine Substitution on the Activity of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) Based on General RGD Peptide SAR
| Original Residue | Substitution | Predicted Impact on Activity | Rationale |
| Arginine | Alanine | Significant Decrease | Loss of critical electrostatic interaction with the integrin receptor. |
| Alanine | - | - | Serves as the baseline for comparison. |
| Aspartic Acid | Alanine | Significant Decrease | Loss of critical electrostatic and coordinating interactions within the integrin binding pocket. |
| D-Tyrosine | Alanine | Moderate to Significant Decrease | Loss of hydrophobic and potential hydrogen bonding interactions; alteration of backbone conformation. |
| Lysine (B10760008) | Alanine | Moderate Decrease | Loss of potential secondary interactions and alteration of overall charge and conformation. |
Amino Acid Substitution and Side Chain Modifications
Beyond alanine scanning, the substitution of amino acids with other natural or non-natural residues can provide more nuanced insights into the SAR of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys). Modifications to the side chains can be used to probe the steric and electronic requirements of the integrin binding pocket and to enhance properties such as binding affinity, selectivity, and metabolic stability.
For instance, substituting the alanine at position two with other small, neutral amino acids could subtly alter the backbone conformation and fine-tune the presentation of the critical Arg and Asp side chains. Replacing the D-Tyrosine with other aromatic residues, such as phenylalanine or tryptophan, could modulate hydrophobic interactions with the receptor. acs.org Modifications to the lysine side chain, such as acylation or pegylation, are often explored to improve pharmacokinetic properties.
Systematic substitutions in related cyclic RGD peptides have demonstrated that the position and nature of the amino acid adjacent to the Asp residue can significantly influence integrin selectivity. acs.org For example, introducing a hydrophobic D-amino acid in this position often enhances activity. acs.org
Cyclization Motif and Ring Size Variations
The cyclic nature of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) is a key determinant of its bioactivity. Cyclization pre-organizes the peptide into a conformation that is more complementary to the receptor binding site, reducing the entropic penalty of binding. mdpi.com The head-to-tail amide bond is the most common cyclization motif for this class of peptides.
Variations in the ring size can have a profound impact on the conformational flexibility and, consequently, the biological activity of the peptide. nih.gov Expanding or contracting the ring by adding or deleting an amino acid would alter the torsional angles of the backbone and the spatial orientation of the side chains. Studies on other cyclic peptides have shown that there is often an optimal ring size for a given target, and deviations from this size can lead to a loss of affinity. nih.gov For the five-residue scaffold of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys), this size has been found to be effective for many integrin targets.
Stereochemical Inversions (e.g., L- to D-amino acid substitutions)
The stereochemistry of the amino acid residues is a critical factor in determining the three-dimensional structure and biological activity of peptides. nih.gov The presence of a D-amino acid, D-Tyrosine, in Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) is a notable feature. D-amino acids are not recognized by proteases, which enhances the metabolic stability of the peptide. nih.gov Furthermore, the incorporation of a D-amino acid can induce specific turns in the peptide backbone that are favorable for receptor binding.
Peptide Mimetics and Constrained Analogs
To further improve upon the properties of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys), researchers often turn to the design of peptidomimetics and more highly constrained analogs. Peptidomimetics are molecules that mimic the essential elements of a peptide's structure but are composed of non-peptidic elements. This approach can lead to compounds with enhanced oral bioavailability, metabolic stability, and receptor affinity. For example, the amide bonds in the peptide backbone could be replaced with more stable isosteres.
Introducing additional conformational constraints into the cyclic scaffold can also lead to more potent and selective analogs. nih.govacs.org This can be achieved by introducing additional cyclizations (e.g., bicyclic peptides) or by incorporating conformationally restricted amino acid mimics. The goal is to lock the peptide into its bioactive conformation, thereby maximizing its affinity for the target receptor.
De Novo Design Principles for Enhanced Target Selectivity
The principles of de novo design involve the creation of novel peptide sequences and structures based on a fundamental understanding of peptide chemistry and receptor biology, often aided by computational modeling. nih.govbiorxiv.org For Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) analogs, de novo design can be employed to enhance selectivity for specific integrin subtypes.
Computational methods, such as molecular docking and molecular dynamics simulations, can be used to model the interaction of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) with different integrin subtypes. foldingathome.orgnih.gov These models can reveal subtle differences in the binding pockets that can be exploited to design more selective ligands. For example, by analyzing the electrostatic and hydrophobic surfaces of the binding site, one can rationally design modifications to the peptide that will favor interaction with one integrin over another. This might involve altering the charge, hydrophobicity, or steric bulk of the amino acid side chains at positions not directly involved in the primary RGD binding interaction.
Table 2: Summary of Design Strategies for Modifying Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)
| Strategy | Objective | Example Modification |
| Amino Acid Substitution | Fine-tune binding and selectivity | Replace Ala with Gly or Val; Replace D-Tyr with D-Phe or D-Trp |
| Side Chain Modification | Improve pharmacokinetics | Pegylation of the Lys side chain |
| Ring Size Variation | Optimize conformational flexibility | Synthesis of tetra- or hexapeptide analogs |
| Stereochemical Inversion | Enhance stability and alter conformation | Replace L-amino acids with D-amino acids |
| Peptidomimetics | Improve drug-like properties | Replacement of amide bonds with isosteres |
| Increased Constraint | Enhance affinity and selectivity | Introduction of a second cyclization (bicyclic peptide) |
| De Novo Design | Achieve high target selectivity | Computationally guided design of novel sequences |
Preclinical Biological Activity and Mechanistic Pathways of Cyclo Arg Ala Asp D Tyr Lys
In Vitro Cell-Based Assays for Cellular Responses
In vitro studies are fundamental to elucidating the specific cellular effects of a compound. For Cyclo(-Arg-Ala-Asp-D-Tyr-Lys), these assays consistently demonstrate its limited biological activity, reinforcing its function as a control peptide.
Receptor Activation and Signaling Pathway Modulation
The RGD sequence is a well-established recognition motif for numerous integrin receptors, which are heterodimeric glycoproteins on cell surfaces that mediate cell-matrix and cell-cell interactions. nih.gov The binding of RGD peptides to integrins can trigger a cascade of intracellular signaling events. However, the substitution of glycine (B1666218) with alanine (B10760859) in Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) disrupts the canonical RGD motif. This alteration is known to drastically reduce binding affinity for integrin receptors such as αvβ3. peptide.co.jp
As a result, Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) is largely inactive in receptor activation and the subsequent modulation of signaling pathways. Unlike c(RGDyK), which shows potent and selective inhibition of αVβ3 integrin with IC50 values in the low nanomolar range, the RAD-containing peptide does not significantly engage these receptors and therefore does not initiate downstream signaling cascades. chemsrc.com This lack of activity is its defining characteristic and the reason for its use as a benchmark to confirm the specificity of effects observed with c(RGDyK).
Table 1: Comparative Integrin Receptor Binding Affinity
| Compound | Target Receptor | Expected IC50 | Activity Level |
|---|---|---|---|
| Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) | αVβ3 Integrin | ~20 nM chemsrc.com | High |
| Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) | αVβ3 Integrin | Very High / No significant binding | Low / Inactive |
Cell Proliferation, Migration, and Apoptosis Studies
Integrin-mediated signaling plays a crucial role in cell proliferation, migration, and survival (apoptosis). By binding to integrins on tumor cells and activated endothelial cells, RGD peptides can inhibit these processes, which is a key focus in cancer research. nih.gov For instance, active RGD peptides can disrupt tumor angiogenesis and metastasis.
Conversely, Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) is not expected to have a significant impact on these cellular functions due to its inability to effectively bind integrins. In studies where c(RGDyK) demonstrates inhibition of cell migration or induction of apoptosis, Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) is used to show that these effects are not due to non-specific peptide interactions with the cell. Therefore, it does not independently alter cell proliferation, migration, or apoptosis rates in a significant manner.
Gene Expression and Proteomic Analysis
Changes in gene expression and protein profiles are downstream consequences of receptor activation and signaling pathway modulation. While potent RGD peptides can induce significant changes in genes and proteins related to cell adhesion, cytoskeletal organization, and cell survival, Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) is not anticipated to cause such effects. Its use in gene expression and proteomic analyses would be to establish a baseline, confirming that the observed changes upon treatment with an active RGD peptide are a direct result of specific integrin engagement. For example, studies on the related peptide Cyclo(Arg-Gly-Asp-D-Phe-Cys) have shown it can down-regulate the transcription factors Oct 4, Sox 2, and Nanog in murine embryonic stem cells; such specific effects on gene expression are not expected from the RAD-substituted peptide. medchemexpress.com
Enzymatic Activity Modulation and Inhibition Kinetics
While some cyclic peptides can directly interact with and modulate the activity of enzymes, the primary research focus for Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) and its analogues has been on receptor interactions rather than direct enzyme modulation. biosynth.com There is currently no significant body of evidence to suggest that Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) acts as a modulator or inhibitor of specific enzymes. Its design as a receptor-binding control peptide means that its potential interactions with enzymes are not its intended or studied mechanism of action.
Receptor Internalization and Trafficking Studies
Upon binding, some ligands can cause their receptors to be internalized by the cell, a process that is critical for regulating signal duration and intensity. Active RGD peptides have been shown to be internalized by cells following binding to integrin receptors. mdpi.com This process is often studied using fluorescently or radiolabeled versions of the peptide. In such studies, Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) would be used as a control to measure non-specific uptake or background signal. Due to its low binding affinity, it is not expected to induce significant receptor-mediated internalization or alter receptor trafficking pathways.
Modulation of Protein-Protein Interactions
The primary mechanism of action for RGD peptides is the modulation of the protein-protein interaction between integrins and their natural ligands in the extracellular matrix. nih.gov By competitively binding to the integrin, the RGD peptide disrupts this natural interaction. Cyclo(-Arg-Ala-Asp-D-Tyr-Lys), due to the RAD substitution, is largely ineffective at disrupting this key protein-protein interaction. peptide.co.jp This is the fundamental basis for its use as a negative control in experiments targeting integrin-ligand binding.
Table 2: Summary of Expected Biological Activity
| Assay Type | Expected Activity of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) | Rationale |
|---|---|---|
| Receptor Activation | Minimal to None | Alanine substitution in the RGD motif prevents high-affinity binding to integrins. peptide.co.jp |
| Cell Proliferation | No significant effect | Lack of receptor activation means no downstream signaling to affect proliferation. |
| Cell Migration | No significant effect | Inability to modulate integrin function, which is key for cell migration. |
| Apoptosis | No significant effect | Does not trigger integrin-mediated survival or apoptotic signals. |
| Gene Expression | No significant changes | Lack of signaling cascade activation prevents downstream genomic changes. medchemexpress.com |
| Receptor Internalization | Minimal to None | Does not bind with sufficient affinity to trigger receptor-mediated endocytosis. mdpi.com |
| Protein-Protein Interaction | No significant modulation | Ineffective at disrupting the integrin-extracellular matrix protein interaction. nih.gov |
Functional Assays in Isolated Tissues or Organoids (ex vivo)
Ex vivo functional assays are crucial for understanding the biological effects of a compound in a more physiologically relevant context than in vitro cell cultures. These assays utilize isolated tissues or organoids to assess the compound's impact on cellular behavior and tissue-level responses. While specific ex vivo data for Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) is not extensively available in the public domain, the functional effects can be inferred from studies on closely related cyclic RGD peptides. These peptides are primarily recognized as antagonists of αvβ3 and αvβ5 integrins, which are often overexpressed in tumor cells and angiogenic endothelial cells.
Expected Functional Effects in Ex Vivo Models:
Inhibition of Angiogenesis: In ex vivo models of angiogenesis, such as the rat aortic ring assay or sprouting assays from embryoid bodies, cyclic RGD peptides have been shown to inhibit the formation of new blood vessels. It is anticipated that Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) would exhibit similar anti-angiogenic properties by blocking integrin signaling in endothelial cells.
Modulation of Cell Adhesion and Migration: In tissue explants or tumor organoids, Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) would likely interfere with cell adhesion to the extracellular matrix and inhibit cell migration. This is a direct consequence of blocking the interaction between integrins on the cell surface and RGD-binding sites on matrix proteins like vitronectin and fibronectin.
Induction of Apoptosis (Anoikis): By disrupting cell adhesion, RGD peptides can induce a form of programmed cell death known as anoikis in anchorage-dependent cells like endothelial and some tumor cells. This effect could be observed in organoid cultures through increased caspase activity or DNA fragmentation.
A summary of anticipated functional assay outcomes for Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) based on the activity of related cyclic RGD peptides is presented in Table 1.
| Functional Assay | Model System | Predicted Effect of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) | Underlying Mechanism |
| Aortic Ring Assay | Isolated rat aorta | Inhibition of microvessel sprouting | Blockade of endothelial cell migration and proliferation |
| Spheroid Sprouting Assay | Tumor or endothelial cell spheroids | Reduced invasive sprouting into matrix | Interference with integrin-mediated cell-matrix interactions |
| Cell Adhesion Assay | Isolated cells on matrix-coated surfaces | Decreased cell attachment | Competitive inhibition of integrin-ligand binding |
| Wound Healing/Migration Assay | Cell monolayers on isolated tissues | Impaired wound closure | Inhibition of directional cell migration |
| Apoptosis/Anoikis Assay | 3D organoid cultures | Increased programmed cell death | Disruption of survival signals from cell-matrix adhesion |
Elucidation of Downstream Signaling Cascades
The binding of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) to integrins is expected to trigger a cascade of intracellular signaling events that regulate various cellular functions. The primary mechanism of action for cyclic RGD peptides involves the inhibition of signaling pathways that are normally activated upon integrin-ligand engagement. The substitution of Glycine (Gly) with Alanine (Ala) in the RGD motif can influence the peptide's conformation and binding affinity to specific integrin subtypes, potentially leading to nuanced effects on downstream signaling.
Key Signaling Pathways Modulated by RGD Peptides:
Integrin engagement activates several key signaling nodes, and as an antagonist, Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) would be expected to suppress these pathways.
Focal Adhesion Kinase (FAK) Pathway: FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction. Upon integrin clustering, FAK is autophosphorylated, creating a docking site for other signaling proteins, including Src family kinases. This complex then phosphorylates numerous downstream targets, promoting cell survival, proliferation, and migration. As an integrin antagonist, Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) would be predicted to inhibit the phosphorylation of FAK.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: The FAK-Src complex can activate the Ras-Raf-MEK-ERK (MAPK) pathway. wikipedia.org This pathway is a critical regulator of cell proliferation and survival. wikipedia.org By inhibiting FAK activation, Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) would likely lead to the downregulation of ERK phosphorylation and activity. wikipedia.org
PI3K/Akt Pathway: Integrin signaling also activates the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is a major regulator of cell survival and apoptosis. Inhibition of integrin function by cyclic RGD peptides has been shown to suppress Akt phosphorylation, leading to increased apoptosis.
The elucidation of these downstream signaling cascades typically involves a series of biochemical and molecular biology techniques performed on cells treated with the compound. A hypothetical experimental workflow to investigate the signaling effects of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) is outlined in Table 2.
| Signaling Pathway | Experimental Approach | Key Molecules Analyzed | Expected Outcome with Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) |
| FAK Signaling | Western Blotting, Immunoprecipitation | Phosphorylated FAK (p-FAK), Total FAK | Decreased levels of p-FAK |
| MAPK/ERK Signaling | Western Blotting | Phosphorylated ERK (p-ERK), Total ERK | Reduced p-ERK levels |
| PI3K/Akt Signaling | Western Blotting | Phosphorylated Akt (p-Akt), Total Akt | Diminished p-Akt levels |
| Cell Cycle Progression | Flow Cytometry | DNA content (Propidium Iodide staining) | Cell cycle arrest, likely at G1/S transition |
| Apoptosis Induction | TUNEL Assay, Caspase Activity Assay | DNA fragmentation, Caspase-3/7 activation | Increased apoptosis |
Preclinical Pharmacokinetic Considerations and Stability Profiles of Cyclo Arg Ala Asp D Tyr Lys
In Vitro Metabolic Stability in Biological Fluids and Cell Lysates
The in vitro metabolic stability of a compound provides initial insights into its likely persistence in a biological environment. For cyclic peptides like Cyclo(-Arg-Ala-Asp-D-Tyr-Lys), this is a critical parameter that dictates their half-life and bioavailability.
Membrane Permeability and Cellular Uptake Mechanisms (in vitro)
Passive Diffusion Studies
Passive diffusion is a primary mechanism for the cellular uptake of many small molecules. For a peptide of this size, passive diffusion across the lipid bilayer is generally expected to be low. Its hydrophilic character, conferred by the charged residues Arginine, Aspartic acid, and Lysine (B10760008), further limits its ability to partition into the hydrophobic core of the cell membrane. In vitro models, such as the parallel artificial membrane permeability assay (PAMPA), are often used to assess this property.
| Parameter | Predicted Value for Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) | Implication for Passive Diffusion |
| Molecular Weight | ~648 g/mol | Moderate |
| Polar Surface Area | High | Low Permeability |
| Net Charge at pH 7.4 | +1 | Low Permeability |
This table is interactive. Click on the headers to sort.
Active Transport Mechanisms and Transporter Identification
Given the low predicted passive permeability, any significant cellular uptake of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) would likely be mediated by active transport mechanisms. Peptide transporters, such as PEPT1 and PEPT2, are responsible for the uptake of di- and tri-peptides, but their affinity for larger cyclic peptides is generally low. Other potential mechanisms could involve endocytosis, although this is typically a less efficient process for small molecules. As a control peptide, it is often designed to have minimal interaction with specific transporters that recognize related active compounds.
Distribution Studies in Preclinical Models (tissue distribution, ex vivo analysis)
Following administration in a preclinical model, the distribution of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) to various tissues provides a comprehensive picture of its pharmacokinetic profile. Due to its hydrophilic nature, the peptide is expected to primarily distribute in the extracellular fluid and exhibit limited penetration into tissues with tight endothelial barriers, such as the brain. Higher concentrations would be anticipated in well-perfused organs and organs involved in elimination, such as the kidneys and liver. Ex vivo analysis of tissues at different time points post-administration allows for the quantification of the peptide and provides data on its accumulation and clearance from various organs.
Formulation Strategies for Enhanced Preclinical Stability
The inherent structure of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) provides a significant advantage in terms of metabolic stability compared to its linear counterparts. However, to ensure its integrity and efficacy during preclinical studies, various formulation strategies can be employed to protect it from chemical and physical degradation. These strategies aim to create a stable microenvironment for the peptide, minimizing degradation pathways such as hydrolysis and oxidation.
One of the most effective strategies for enhancing the long-term stability of peptides is lyophilization , or freeze-drying. peptidesystems.comverifiedpeptides.com This process involves removing water from a frozen peptide solution under a vacuum, which significantly reduces molecular mobility and water-dependent degradation pathways like hydrolysis. peptidesystems.comverifiedpeptides.com The resulting lyophilized powder is not only more stable for storage and transportation but also allows for sterile reconstitution before use. biomedgrid.com For optimal long-term stability, these lyophilized peptides should be stored at low temperatures, such as -20°C or -80°C, in sealed containers to prevent moisture and oxygen exposure. verifiedpeptides.com
The inclusion of stabilizing excipients in the formulation is another crucial approach. jmchemsci.com Sugars like sucrose (B13894) and trehalose (B1683222) are commonly used as cryoprotectants and lyoprotectants during lyophilization and as stabilizers in the final formulation. jmchemsci.com They can form a glassy matrix that protects the peptide from degradation by replacing the water molecules that are removed during the drying process, thus preserving the peptide's native conformation. Additionally, the careful selection of buffers is essential to maintain an optimal pH, which is critical for the stability of peptides in aqueous solutions. nih.gov
Furthermore, advanced drug delivery systems can be utilized to encapsulate and protect Cyclo(-Arg-Ala-Asp-D-Tyr-Lys). For the closely related peptide, Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) [Cyclo(RGDyK)], formulation into polymeric micelles has been shown to create stable solutions. nih.gov These nanocarriers, often composed of polymers like polyethylene (B3416737) glycol-b-poly(lactic-co-glycolic acid) (PEG-b-PLGA), can encapsulate the peptide, shielding it from enzymatic degradation and improving its pharmacokinetic profile. nih.gov Similarly, liposomal formulations , where the peptide is encapsulated within a lipid bilayer, can enhance stability and control the release of the peptide. nih.gov
Chemical modification, such as PEGylation , is another strategy to enhance the stability of peptides. This involves the covalent attachment of polyethylene glycol (PEG) chains to the peptide. While not strictly a formulation technique, it is a key preclinical strategy to improve stability and pharmacokinetic properties.
The table below illustrates the stability of a representative cyclic RGD peptide, Cyclo(RGDyK), in different formulation systems, highlighting the potential for these strategies to enhance the stability of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys).
| Formulation Strategy | Key Components | Observed Stability Outcome for Cyclo(RGDyK) | Potential Benefit for Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) |
|---|---|---|---|
| Lyophilized Powder | Peptide, optional cryoprotectants (e.g., mannitol) | Stable for several years at -20°C to -80°C. verifiedpeptides.com | Enhanced long-term shelf-life, reduced hydrolysis. |
| Aqueous Solution with Excipients | Peptide, buffer (e.g., phosphate), stabilizer (e.g., sucrose) | Improved stability compared to unformulated peptide in solution. jmchemsci.comnih.gov | Protection against pH-dependent degradation and aggregation. |
| Polymeric Micelles | PEG-b-PLGA, peptide | Stable in solution with diameters <80 nm. nih.gov | Protection from enzymatic degradation, improved solubility. |
| Liposomal Encapsulation | Phospholipids, cholesterol, peptide | Entrapment efficiency of over 98% has been achieved for similar drug-loaded liposomes. nih.gov | Controlled release, protection from degradation in circulation. |
Advanced Research Applications and Methodological Contributions of Cyclo Arg Ala Asp D Tyr Lys
Development as a Molecular Probe for Receptor Imaging (preclinical, in vitro)
While not developed as a primary imaging agent, Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) is fundamental to validating molecular probes designed for receptor imaging, particularly those targeting the αvβ3 integrin. In preclinical and in vitro imaging studies, probes are created by conjugating a targeting molecule, such as c(RGDyK), to a signaling moiety like a radionuclide or a fluorophore.
The essential role of c(RADyK) in this context is to perform blocking experiments or control studies. To confirm that the imaging signal from a c(RGDyK)-based probe is due to its specific binding to the integrin receptor, a parallel experiment is often conducted using c(RADyK). The expected and observed result is a lack of significant signal accumulation in target tissues when the c(RADyK)-based probe is used, proving the imaging specificity of the RGD sequence.
Table 8.1: Role of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) in Receptor Imaging Studies
| Experimental Use | Purpose | Expected Outcome with c(RADyK) | Interpretation |
|---|---|---|---|
| Control Imaging Agent | To demonstrate binding specificity of an RGD probe. | Minimal or no signal accumulation in integrin-expressing cells or tissues. | Confirms that the signal from the RGD probe is target-specific. |
Use in Affinity Chromatography and Target Purification
In the context of affinity chromatography, Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) functions as a control to validate the purification of integrin receptors. The standard method involves immobilizing the high-affinity c(RGDyK) ligand onto a chromatography matrix. When a cell lysate is passed through this matrix, integrins bind to the ligand and are captured, while other proteins are washed away.
To ensure the purification is specific, a control column is prepared using an immobilized c(RADyK) peptide.
Specificity Validation: When the same cell lysate is passed through the c(RADyK) column, the target integrin should not be retained.
Eliminating False Positives: This control experiment demonstrates that the purification achieved with the c(RGDyK) column is a result of the specific biological interaction between the RGD motif and the integrin, rather than non-specific binding to the peptide backbone or the matrix.
Application in Biosensor Development for Ligand-Target Detection
The development of biosensors for detecting integrins or monitoring their interactions with ligands relies on the high specificity of the recognition element immobilized on the sensor surface. c(RGDyK) is often used as this recognition element. The role of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) is, once again, to serve as a negative control to establish the sensor's specificity.
A control sensor surface is functionalized with c(RADyK). When exposed to a sample containing the target integrin, this control surface should exhibit a minimal response compared to the primary sensor functionalized with c(RGDyK). This differential measurement is crucial for validating the biosensor's performance and ensuring that the detected signal is not an artifact of non-specific protein adsorption.
Table 8.3: Use of c(RADyK) in Biosensor Validation
| Sensor Type | Primary Ligand | Control Ligand | Purpose of Control |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | c(RGDyK) | c(RADyK) | To confirm that the measured change in refractive index is due to specific integrin binding. |
| Quartz Crystal Microbalance (QCM) | c(RGDyK) | c(RADyK) | To verify that the change in frequency is caused by the mass of specifically bound integrin. |
Contribution to Understanding Peptide Drug Discovery Principles
Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) is a powerful tool for illustrating fundamental principles of peptide drug discovery, particularly the concept of the structure-activity relationship (SAR). The comparison between c(RGDyK) and c(RADyK) provides a clear and elegant example of how a minimal structural change can dramatically alter biological activity.
Key principles elucidated by this peptide include:
Pharmacophore Precision: It highlights that the Arg-Gly-Asp sequence is a precise pharmacophore for integrin binding. The substitution of glycine (B1666218) with alanine (B10760859), which adds a single methyl group, disrupts the required conformation and steric compatibility for high-affinity binding.
Conformational Constraint: The cyclic nature of the peptide pre-organizes the pharmacophore into a bioactive conformation. The c(RADyK) peptide demonstrates that cyclization alone is insufficient if the core binding motif is incorrect.
Rational Drug Design: The use of c(RADyK) as a control exemplifies the process of rational design, where specific modifications are made to a molecule to probe its interaction with a biological target. This validates that the activity of the parent molecule, c(RGDyK), is "on-target."
Scaffold for Combinatorial Library Design and Screening
Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) is generally not used as a scaffold for combinatorial library design and screening. The starting point for such libraries is typically a molecule with known, desirable biological activity (a "hit" or "lead compound") that is then systematically modified to explore and optimize that activity. Since c(RADyK) is intentionally designed to have low or no binding affinity, it serves as an inactive control rather than a foundation for discovering more potent analogues. The active c(RGDyK) peptide, in contrast, is a far more suitable scaffold for generating libraries aimed at improving properties like selectivity, stability, or affinity for various integrin subtypes.
Computational Approaches in Cyclo Arg Ala Asp D Tyr Lys Research
Molecular Docking for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govmdpi.com This method is instrumental in predicting the binding mode of a ligand, such as a cyclic peptide, within the active site of a receptor, like an integrin. For cyclic RGD peptides, docking simulations are crucial for understanding the specific interactions that govern their high affinity and selectivity for various integrin subtypes. nih.gov
While direct molecular docking studies on Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) are not prevalent in the literature, this technique would be highly valuable for a comparative analysis against c(RGDyK). Such a study would likely involve docking both peptides into the binding site of an integrin, for example, αvβ3. The primary goal would be to elucidate how the substitution of the flexible glycine (B1666218) residue in c(RGDyK) with the bulkier, more constrained alanine (B10760859) in c(RADyK) alters the peptide's conformation and its interactions with key residues in the integrin binding pocket. It is hypothesized that the methyl group of the alanine residue introduces steric hindrance that prevents the peptide from adopting the optimal conformation for high-affinity binding, a hypothesis that molecular docking could rigorously test.
Table 1: Illustrative Molecular Docking Results for c(RGDyK) with Integrin αvβ3
| Parameter | Predicted Value | Key Interacting Residues in Integrin αvβ3 |
| Binding Energy (kcal/mol) | -8.5 to -10.2 | Asp218, Asn215, Arg216 |
| Hydrogen Bonds | 4-6 | Guanidinium (B1211019) group of Arg with Asp218 |
| Hydrophobic Interactions | 2-3 | Phenylalanine/Tyrosine ring with hydrophobic pocket |
Note: The data in this table is illustrative and compiled from typical findings in molecular docking studies of c(RGD) peptides.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds. For QSAR studies, a dataset of structurally related compounds with experimentally determined biological activities is required.
Specific QSAR models for Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) have not been developed, primarily because it is often used as a single control compound rather than as part of a diverse library of analogs with varying activities. However, QSAR studies have been applied to broader families of RGD peptides to understand the structural requirements for high-affinity integrin binding. These studies typically use molecular descriptors such as steric, electronic, and hydrophobic parameters to build a predictive model.
A hypothetical QSAR study including c(RADyK) would place it at the lower end of the activity spectrum. By including its structural descriptors in a larger dataset of RGD analogs, a QSAR model could quantitatively pinpoint the negative contribution of the alanine residue at that specific position.
De Novo Peptide Design Algorithms
De novo peptide design algorithms aim to create novel peptide sequences with desired properties, such as high-affinity binding to a specific target. These algorithms often employ computational techniques like Monte Carlo simulations or genetic algorithms to explore the vast sequence and conformational space of peptides.
While Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) itself is not a product of de novo design for high affinity, the principles of these algorithms are highly relevant to understanding its properties. De novo design approaches could be used to explore why the Arg-Ala-Asp sequence is suboptimal for integrin binding. By starting with the known structure of an integrin-RGD complex, an algorithm could be tasked with finding the optimal amino acid at the position occupied by glycine. It is expected that such an algorithm would consistently favor smaller, more flexible residues over alanine, thereby rationalizing the observed low affinity of c(RADyK).
Virtual Screening for Analog Discovery
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method can be used to discover novel peptide analogs with improved properties.
In the context of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys), virtual screening would not be used to discover this specific peptide, but rather to find other peptides with similar or different properties. For instance, a virtual library of cyclic pentapeptides could be screened against an integrin receptor. The results of such a screening would likely show that peptides containing the RGD motif have much better binding scores than those with the RAD motif. This approach could also be used to identify other modifications to the c(RADyK) backbone that might rescue its binding affinity, providing pathways for the design of new chemical entities.
Table 2: Illustrative Virtual Screening Hit List for Integrin αvβ3 Binding
| Rank | Peptide Sequence | Predicted Binding Affinity (Score) |
| 1 | Cyclo(-Arg-Gly-Asp-D-Phe-Lys) | -9.8 |
| 2 | Cyclo(-Arg-Gly-Asp-D-Tyr-Val) | -9.5 |
| ... | ... | ... |
| 5,432 | Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) | -6.2 |
Note: This table is a hypothetical representation of results from a virtual screening campaign.
Binding Free Energy Calculations
Binding free energy calculations are a set of computational methods used to estimate the free energy change upon the binding of a ligand to a receptor. These calculations provide a more accurate prediction of binding affinity than molecular docking scores alone and can offer deep insights into the thermodynamics of the interaction. Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed.
Future Directions and Emerging Research Avenues for Cyclo Arg Ala Asp D Tyr Lys
Exploration of Novel Molecular Targets and Therapeutic Hypotheses (preclinical)
While integrins, particularly αvβ3, are the primary molecular targets for cyclic RGD peptides, preclinical research is beginning to uncover potential new therapeutic avenues for molecules like Cyclo(-Arg-Ala-Asp-D-Tyr-Lys). nih.govnih.govnih.gov These investigations are moving beyond the established roles in angiogenesis and oncology to explore complex cellular processes. nih.gov
One emerging therapeutic hypothesis involves the role of integrin-mediated signaling in stem cell biology. For instance, studies with the similar cyclic peptide, Cyclo(-Arg-Gly-Asp-D-Phe-Cys), have shown that it can inhibit the expression of pluripotency markers in embryonic stem cells (ESCs) and affect their tumorigenic potential in vivo. medchemexpress.com This suggests that by modulating stem cell-matrix interactions, these peptides could influence cell fate decisions, such as differentiation versus self-renewal. medchemexpress.com This opens up preclinical research avenues into the use of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) in regenerative medicine, either to direct tissue repair or to control aberrant stem cell behavior.
Another area of exploration is in modulating inflammatory responses. Given that integrins are involved in leukocyte trafficking and activation, there is a strong rationale for investigating the potential of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) as a modulator of inflammatory diseases. Preclinical studies are hypothesized to explore its effects on immune cell adhesion and signaling in models of conditions like rheumatoid arthritis or inflammatory bowel disease.
The table below summarizes potential novel preclinical applications for Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) based on research into related cyclic RGD peptides.
| Therapeutic Area | Preclinical Research Hypothesis | Potential Molecular Target(s) |
| Regenerative Medicine | Modulation of stem cell differentiation and proliferation by altering cell-matrix interactions. | Integrins on stem cells |
| Inflammatory Diseases | Inhibition of leukocyte adhesion and migration to sites of inflammation. | Integrins on immune cells |
| Osteoporosis | Regulation of osteoclast activity and bone resorption. | αvβ3 integrin on osteoclasts |
| Fibrotic Diseases | Interference with fibroblast activation and extracellular matrix deposition. | Integrins on fibroblasts |
Integration with Advanced Delivery Technologies (e.g., nanoparticles for research applications)
A significant area of development for Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) and related peptides is their use as targeting ligands in advanced delivery systems. By conjugating the peptide to various nanocarriers, researchers can direct therapeutic or imaging agents specifically to cells that overexpress the target integrins, such as tumor cells and angiogenic blood vessels. nih.govnih.gov
In preclinical research, these peptide-functionalized nanoparticles serve as powerful tools for investigating disease mechanisms and evaluating targeted therapies. For example, gold nanoclusters conjugated with cyclic RGD peptides have been developed as fluorescent probes for biomedical imaging. researchgate.net Similarly, liposomes and other nanoparticles have been modified with cyclic RGD peptides to enhance the delivery of chemotherapeutics or anti-angiogenic drugs to tumor sites. researchgate.net This targeted approach aims to increase the efficacy of the payload while minimizing off-target effects on healthy tissues.
The versatility of the Lysine (B10760008) (Lys) residue in the peptide's structure allows for straightforward conjugation to various materials. The ε-amino group of lysine provides a convenient handle for attaching the peptide to nanoparticles, imaging agents like Cy5.5, or chelators for radiolabeling. nih.govmdpi.com
Below is a table detailing the types of advanced delivery systems being explored with cyclic RGD peptides in a research context.
| Delivery System | Payload/Application | Research Goal |
| Liposomes | Chemotherapeutic drugs | Targeted cancer therapy |
| Gold Nanoparticles | Imaging agents, therapeutic compounds | Tumor imaging and therapy (theranostics) |
| Polymeric Nanoparticles | Anti-angiogenic drugs | Treatment of neovascular diseases |
| Quantum Dots | Fluorescent probes | Cellular imaging and tracking |
| Radiolabeled Chelators | Radionuclides (e.g., 99mTc) | SPECT imaging of tumors |
Development of Optogenetic or Photopharmacological Tools Based on Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)
A frontier in chemical biology is the development of tools that allow for the precise spatiotemporal control of biological processes using light. Photopharmacology, an approach that utilizes photoresponsive molecules, is being applied to cyclic RGD peptides to control their interaction with integrins.
Researchers have successfully synthesized "caged" versions of cyclic RGD peptides. scispace.comresearchgate.net In these molecules, a photolabile protecting group is attached to a critical residue of the peptide, such as the Aspartic acid, rendering it unable to bind to its integrin target. scispace.comacs.org Upon exposure to light of a specific wavelength, the protecting group is cleaved, "uncaging" the peptide and restoring its high-affinity binding to integrins. scispace.comresearchgate.net This allows for the precise activation of cell adhesion and signaling in a defined area and at a specific time.
This technology has profound implications for basic research, enabling scientists to study the dynamics of cell adhesion, migration, and signaling with unprecedented control. For example, photoactivatable cyclic RGD peptides can be used to create patterns of cell adhesion on a substrate or to trigger cell attachment at a specific point in a biological process. scispace.com While tools based specifically on the Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) sequence have not been detailed, the principles established with other cyclic RGD peptides provide a clear blueprint for its future development as a photopharmacological tool. nih.gov
| Tool Type | Mechanism of Action | Potential Research Application |
| Caged Peptide | A photolabile group blocks the Asp residue, preventing integrin binding. | Light-induced cell adhesion to surfaces. |
| Photoswitchable Peptide | An integrated molecular switch (e.g., azobenzene) changes conformation with light, altering binding affinity. | Reversible control of cell signaling pathways. |
Machine Learning and AI in Peptide Design and Optimization
Deep learning models, such as AlphaFold, have demonstrated remarkable accuracy in predicting the structures of cyclic peptides and their interactions with target proteins. jpt.com This allows researchers to understand the structural basis of binding and to rationally design modifications to enhance affinity or selectivity. For instance, an AI model could be used to predict how substituting the Alanine (B10760859) (Ala) residue in Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) with other amino acids would affect its conformation and binding to different integrin subtypes.
| AI/ML Application | Description | Impact on Peptide Research |
| Structure Prediction | Using models like AlphaFold to predict the 3D structure of the peptide and its complex with a target protein. jpt.com | Enables rational design and structure-activity relationship studies. |
| Virtual Screening | Computationally screening large libraries of peptide variants for predicted binding affinity and other properties. | Accelerates the identification of lead candidates. |
| De Novo Design | Generating novel peptide sequences with desired properties using generative models. biorxiv.orguw.edu | Expands the scope of discoverable peptide therapeutics. |
| Property Optimization | Using machine learning to predict and optimize pharmacokinetic or pharmacodynamic properties of peptide analogs. jpt.com | Improves the drug-like characteristics of peptide candidates. |
Expanding Applications in Systems Biology and Multi-Omics Research
Systems biology aims to understand the complex interactions within biological systems as a whole. Highly specific molecular probes are essential tools in this field for perturbing a system and observing its global response. Due to its high affinity and selectivity for certain integrins, Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) has the potential to be developed into such a probe.
By introducing the peptide to a cellular system, researchers can specifically activate or block a particular integrin-mediated signaling pathway. Subsequently, using multi-omics techniques—such as proteomics, transcriptomics, and metabolomics—they can map the downstream consequences of this perturbation across the entire cell. For example, treating a cell culture with the peptide and then analyzing changes in protein phosphorylation (phosphoproteomics) could reveal the entire network of kinases and phosphatases that are regulated by that specific integrin.
This approach would allow for a much deeper understanding of the role of integrin signaling in cellular processes like proliferation, migration, and differentiation. It could also help to identify novel drug targets within these pathways and to understand the mechanisms of action of existing drugs. The use of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) as a specific chemical tool, combined with the power of multi-omics analysis, represents a promising future direction for elucidating complex biological networks.
Q & A
Q. What are the recommended synthesis methods for Cyclo(-Arg-Ala-Asp-D-Tyr-Lys), and how does cyclization impact its stability?
Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) is synthesized via solid-phase peptide synthesis (SPPS) , followed by cyclization to enhance stability. Cyclization reduces conformational flexibility, improving resistance to enzymatic degradation and thermal denaturation. Post-synthesis purification typically involves reversed-phase HPLC, with trifluoroacetate salts commonly used to stabilize the product . The inclusion of D-Tyr in the sequence further enhances metabolic stability compared to L-amino acid counterparts .
Q. How should researchers characterize the structural integrity of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)?
Structural validation requires:
- High-resolution mass spectrometry (HR-MS) to confirm molecular weight (e.g., observed m/z 633.7 for C28H43N9O8) .
- Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to verify cyclization and amino acid stereochemistry. For example, β-turns spanning Asp-D-Tyr and γ-turns at Lys residues are characteristic of cyclic RGD peptides .
- Circular dichroism (CD) to assess secondary structure in solution.
Q. Table 1: Key Analytical Parameters
| Technique | Target Data | Example from Evidence |
|---|---|---|
| HR-MS | m/z 633.7 (M+H)+ | |
| 1H NMR (DMSO) | β-turn signals at 7.8–8.2 ppm (Tyr) | |
| HPLC | Retention time: 12–15 min (C18) |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)?
Contradictions often arise from variations in:
- Experimental models : Cell-line specificity (e.g., endothelial vs. cancer cells) affects integrin-binding affinity .
- Conformational stability : Solution conditions (pH, temperature) alter peptide folding; use molecular dynamics simulations to predict binding interfaces .
- Analytical validation : Cross-validate results using orthogonal methods (e.g., SPR for binding kinetics vs. cell adhesion assays) .
Q. What strategies optimize the use of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) in integrin-targeted drug delivery systems?
- Conjugation chemistry : Attach via lysine side chains (ε-amino group) using NHS esters or click chemistry. Avoid modifying Arg or Asp residues critical for integrin recognition .
- Dose-response profiling : Use LC-MS/MS to quantify peptide stability in serum (half-life >6 hrs in human plasma) .
- In vivo imaging : Label with near-infrared fluorophores (e.g., Cy5.5) and validate targeting efficiency via PET/MRI co-registration .
Q. How should researchers address challenges in quantifying Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) in complex biological matrices?
- LC-MS/MS optimization : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Detect using multiple reaction monitoring (MRM) transitions specific to the peptide .
- Standardization : If synthetic standards are unavailable, estimate concentrations using response factors from structurally similar cyclic peptides (e.g., cyclo(Pro-Arg)) .
- Matrix effects : Normalize data with isotopically labeled internal standards (e.g., 13C-labeled Lys) .
Methodological Guidelines
Q. What are best practices for designing reproducible studies involving Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)?
- Storage : Lyophilize at -20°C in amber vials to prevent oxidation of Tyr and deamidation of Asn .
- Solubility : Prepare stock solutions in PBS (pH 7.4) or DMSO (<1% final concentration) to avoid aggregation .
- Positive controls : Include linear RGD peptides (e.g., GRGDSPK) to benchmark integrin-binding activity .
Q. How can conformational studies improve the functional understanding of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
